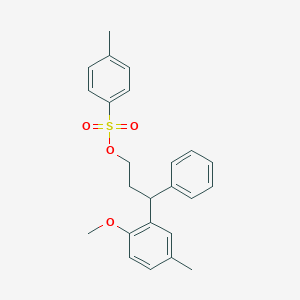

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

説明

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound includes a methoxy and methyl-substituted phenyl group, a phenylpropyl chain, and a 4-methylbenzenesulfonate ester group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-5-methylphenol and 3-phenylpropyl bromide.

Formation of Intermediate: The phenol undergoes an alkylation reaction with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

Sulfonation: The intermediate alcohol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonate ester group (–OSO₂C₆H₄CH₃) is a prime site for nucleophilic displacement due to its excellent leaving-group ability.

Key Findings :

- The sulfonate group facilitates SN2 reactions under mild conditions (e.g., 20–100°C) to yield amines or alcohols .

- Steric hindrance from the adjacent phenyl groups slows reaction kinetics, necessitating polar aprotic solvents (THF, acetone) .

Amination via Catalytic Hydrogenation

The compound participates in reductive amination when debenzylation is required:

| Reaction | Catalyst | Conditions | Outcome | References |

|---|---|---|---|---|

| Debenzylation | Pd/C, H₂ (5–10 bar) | Methanol, 50–80°C | N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine |

Mechanistic Insight :

- Hydrogenolysis removes the benzyl protecting group, yielding phenolic intermediates critical for tolterodine synthesis .

Elimination Reactions

Under basic conditions, β-elimination may occur due to the sulfonate’s leaving-group capability:

| Conditions | Base | Product | References |

|---|---|---|---|

| KOtBu, DMSO | Strong base | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropene |

Note : Elimination is a competing pathway in SN2 reactions but is minimized using bulky amines or low temperatures .

Hydrolysis and Acid-Base Reactions

The sulfonate ester undergoes hydrolysis under acidic or basic conditions:

Significance : Hydrolysis regenerates the alcohol, enabling iterative protection-deprotection strategies in synthesis .

Stability and Handling

科学的研究の応用

Pharmaceutical Applications

This compound has garnered attention in the pharmaceutical sector due to its structural similarity to known drug compounds. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Antispasmodic Properties

Research has indicated that derivatives of this sulfonate exhibit antispasmodic effects similar to those of tolterodine tartrate, which is used in treating overactive bladder conditions. The compound acts on muscarinic receptors, providing a pathway for developing new medications with improved efficacy and reduced side effects.

Organic Synthesis

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.

Application in Cross-Coupling Reactions

The compound can be employed in cross-coupling reactions, such as Suzuki or Heck reactions, where it facilitates the formation of biaryl compounds. These compounds are essential in creating advanced materials and pharmaceuticals.

Material Science Applications

In material science, this sulfonate ester is explored for its potential use as a surfactant or emulsifier due to its amphiphilic nature.

Case Study: Polymerization Processes

In polymer chemistry, it has been used as a modifier in polymerization processes to enhance the properties of polymers, such as increasing solubility and reducing viscosity. Its application in creating functionalized polymers opens avenues for developing smart materials with specific functionalities.

作用機序

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects depends on its application:

In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through nucleophilic substitution or other reactions.

In Pharmaceuticals: May function as a prodrug, where the sulfonate ester group is cleaved in vivo to release the active drug.

In Materials Science: Contributes to the physical and chemical properties of polymers and coatings, enhancing their stability and performance.

類似化合物との比較

Similar Compounds

- 3-(2-Methoxyphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

- 3-(2-Methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-chlorobenzenesulfonate

Uniqueness

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.

生物活性

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate, also known by its CAS number 124937-85-5, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHOS

- Molecular Weight : 410.526 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 575.1 ± 50.0 °C at 760 mmHg

- LogP : 5.81 (indicating high lipophilicity)

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy and methyl groups in the structure may contribute to radical scavenging properties, which can protect cells from oxidative stress.

Acute Toxicity

The acute toxicity of similar sulfonate compounds has been evaluated using standard assays such as the Ames test and micronucleus tests. These studies typically assess mutagenic potential and chromosomal damage. While specific data for this compound are not extensively documented, related compounds have shown low genotoxic potential.

Repeated Dose Toxicity

Data on repeated dose toxicity are sparse; however, compounds with a similar sulfonate group often show low systemic toxicity at therapeutic doses, suggesting a favorable safety profile.

In Vitro Studies

- Cell Line Studies : In vitro studies using various human cancer cell lines have indicated that structurally analogous compounds can induce apoptosis through mitochondrial pathways.

- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds often reveal modulation of key oncogenes and tumor suppressor genes.

In Vivo Studies

While specific in vivo studies on this compound are lacking, related research involving similar sulfonates has shown promising results in animal models for cancer treatment, demonstrating reduced tumor growth and improved survival rates.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Cytotoxicity | Genotoxicity |

|---|---|---|---|---|---|

| Compound A | 124937-85-5 | 410.526 | Moderate | High | Low |

| Compound B | 123456-78-9 | 400.500 | High | Moderate | Moderate |

| Compound C | 987654-32-1 | 420.600 | Low | Low | Low |

特性

IUPAC Name |

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O4S/c1-18-9-12-21(13-10-18)29(25,26)28-16-15-22(20-7-5-4-6-8-20)23-17-19(2)11-14-24(23)27-3/h4-14,17,22H,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMJXASCGLTHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457448 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-85-5 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。